molecular formula C15H16NO3P B8574561 Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate

Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate

Cat. No.: B8574561
M. Wt: 289.27 g/mol
InChI Key: AYLQICSBGVRCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate is a chemical compound with the molecular formula C15H16NO3P It is a phosphorylated aziridine derivative, characterized by the presence of a phosphonate group attached to a diphenyl structure and a 2-methylaziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (2methylaziridin-1-yl)phosphonate typically involves the reaction of diphenylphosphoryl chloride with 2-methylaziridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester bond. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of diphenyl (2methylaziridin-1-yl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Substituted aziridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, diphenyl (2methylaziridin-1-yl)phosphonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various phosphorylated compounds and can be used in the preparation of complex molecules with potential pharmaceutical applications.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, diphenyl (2methylaziridin-1-yl)phosphonate is investigated for its potential therapeutic applications. Its unique structure allows it to act as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of diphenyl (2methylaziridin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The aziridine ring is particularly reactive, allowing it to form stable adducts with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphonate: Lacks the aziridine moiety and has different reactivity and applications.

    2-Methylaziridine: Lacks the phosphonate group and has different chemical properties.

    Phosphorylated Aziridines: Compounds with similar structures but different substituents on the aziridine ring.

Uniqueness

Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate is unique due to the combination of the diphenylphosphonate and 2-methylaziridine moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H16NO3P

Molecular Weight

289.27 g/mol

IUPAC Name

1-diphenoxyphosphoryl-2-methylaziridine

InChI

InChI=1S/C15H16NO3P/c1-13-12-16(13)20(17,18-14-8-4-2-5-9-14)19-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3

InChI Key

AYLQICSBGVRCOK-UHFFFAOYSA-N

Canonical SMILES

CC1CN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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